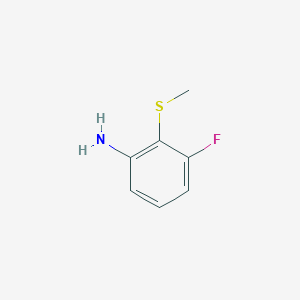

3-Fluoro-2-(methylthio)aniline

Description

Contextualizing the Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Science

Fluorinated aniline derivatives are a class of compounds that have garnered significant attention in chemical science, particularly in the fields of medicinal chemistry, agrochemistry, and materials science. ontosight.airesearchgate.net The introduction of fluorine atoms into the aniline scaffold can profoundly influence the molecule's physicochemical and biological properties. researchgate.net

One of the key effects of fluorination is the alteration of the electronic properties of the aniline ring. ontosight.ai Fluorine is the most electronegative element, and its strong electron-withdrawing nature can decrease the basicity of the amino group, making the compound less prone to protonation and metabolic degradation. ontosight.aiencyclopedia.pub This enhanced metabolic stability is a highly desirable trait in the design of new pharmaceuticals, as it can lead to improved bioavailability and a longer duration of action. researchgate.netencyclopedia.pub

Furthermore, the presence of fluorine can influence noncovalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for the binding of a drug molecule to its biological target. nih.gov Studies on halogeno-anilines have shown that fluorine substitution can increase the ability of the adjacent amine group to form strong hydrogen bonds. nih.govresearchgate.net This can lead to enhanced binding affinity and potency of drug candidates. encyclopedia.pubnih.gov In materials science, the incorporation of fluorine into polymers can enhance thermal stability and chemical resistance. smolecule.com

Strategic Importance of the Methylthio Group in Aromatic Systems and its Influence on Reactivity

The methylthio group (-SCH₃) is another important functional group that significantly influences the properties of aromatic systems. The sulfur atom in the methylthio group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, while also exhibiting an inductive electron-withdrawing effect. This dual electronic nature allows the methylthio group to modulate the reactivity of the aromatic ring in a nuanced manner.

The methylthio group is considered an ortho, para-directing group in electrophilic aromatic substitution reactions, activating the ring towards substitution. In the context of 3-Fluoro-2-(methylthio)aniline, the methylthio group is positioned ortho to the amino group, which can influence the molecule's reactivity in various chemical transformations. For instance, the methylthio group can facilitate cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. smolecule.com

Moreover, the sulfur atom in the methylthio group can act as a coordination site for metal catalysts, influencing the regioselectivity of certain reactions. The interplay between the electron-donating resonance effect and the inductive effect of the methylthio group, combined with the effects of the fluorine and amino substituents, makes this compound a versatile building block with tunable reactivity.

Research Trajectories and Contemporary Relevance of this compound in Modern Organic Chemistry

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with applications in several fields of research. smolecule.com Its trifunctional nature, possessing an amine, a fluorine atom, and a methylthio group, provides multiple reaction sites for chemical modification.

In medicinal chemistry , this compound is a valuable precursor for the synthesis of biologically active molecules. The fluorinated aniline moiety is a common structural motif in many pharmaceuticals. smolecule.comossila.com For example, it can be incorporated into kinase inhibitors, where the fluorine atom can modulate the binding affinity to the target protein. smolecule.com The presence of both fluorine and a methylthio group offers opportunities for creating diverse chemical libraries for drug discovery programs. smolecule.comconicet.gov.ar

In agrochemical research , derivatives of this compound have been explored for their potential as pesticides and herbicides. smolecule.com The stability imparted by the fluorine atom can lead to more persistent and effective agrochemical agents.

In materials science , the unique electronic and structural features of this compound make it an interesting candidate for the development of novel materials. smolecule.com For instance, it has been investigated as a component in hole transporting materials for perovskite solar cells. rsc.org The incorporation of this compound into polymers can also lead to materials with enhanced properties. smolecule.com

The synthesis of this compound itself can be achieved through multi-step reaction sequences, often involving the introduction of the fluorine and methylthio groups onto an aniline precursor. smolecule.com The development of efficient and scalable synthetic routes to this and related compounds remains an active area of research in process chemistry, aiming to improve yields and reduce environmental impact. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGIPUGVPPOENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448717 | |

| Record name | 3-fluoro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305811-07-8 | |

| Record name | 3-fluoro-2-(methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(methylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methylthio Aniline

Precursor Strategies and Starting Material Selection for Substituted Anilines

The synthesis of complex anilines like 3-Fluoro-2-(methylthio)aniline often begins with simpler, commercially available aniline (B41778) derivatives. smolecule.com The choice of the starting material is crucial as it dictates the subsequent reaction pathway. Strategies for synthesizing substituted anilines can be broadly categorized into two approaches: functionalization of a pre-existing aniline ring or the construction of the aromatic ring from acyclic precursors. beilstein-journals.org

For the synthesis of this compound, a common strategy involves starting with a pre-functionalized aniline derivative. smolecule.com The selection of this precursor is guided by the desired substitution pattern and the compatibility of existing functional groups with subsequent reaction conditions.

| Starting Material Strategy | Description | Key Considerations |

| Ring Functionalization | Modifying a pre-existing aniline or benzene (B151609) ring through electrophilic or nucleophilic substitution reactions. | Requires directing groups or pre-functionalization to achieve the desired regioselectivity. beilstein-journals.org |

| Benzannulation | Constructing the aniline ring from acyclic precursors through condensation and cyclization reactions. | Offers an alternative route when direct functionalization is challenging. beilstein-journals.org |

| From Cyclohexanones | A modern approach using cyclohexanones as surrogates for aryl electrophiles, which upon condensation with amines and subsequent dehydrogenation, yield anilines. researchgate.net | This method provides access to anilines that may be difficult to obtain through traditional routes. |

Regioselective Fluorination Techniques in Aromatic Systems

The introduction of a fluorine atom at a specific position on an aromatic ring is a key challenge in the synthesis of many fluorinated compounds. numberanalytics.com Regioselective fluorination is critical for controlling the properties and reactivity of the final molecule. numberanalytics.com

Electrophilic Aromatic Substitution Approaches for Fluorine Introduction

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto an aromatic ring. In the context of fluorination, this involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. numberanalytics.com

Historically, the use of elemental fluorine (F₂) for direct fluorination was fraught with difficulties due to its high reactivity and lack of selectivity. rsc.org This led to the development of a range of milder and more selective electrophilic fluorinating reagents. wikipedia.org

Common Electrophilic Fluorinating Reagents:

| Reagent | Acronym | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | A versatile and widely used reagent for the fluorination of various organic compounds, including aromatic systems. numberanalytics.comrsc.org |

| Selectfluor® | F-TEDA-BF₄ | A user-friendly, stable, and non-volatile electrophilic fluorinating agent. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective reagent for the fluorination of aryl Grignard and aryllithium compounds. wikipedia.org |

The mechanism of electrophilic fluorination is complex and can proceed through either an Sₙ2 or a single-electron transfer (SET) pathway, depending on the specific reactants and conditions. wikipedia.org The regioselectivity of the reaction is influenced by the electronic properties of the substrate and the nature of the directing groups present on the aromatic ring. numberanalytics.com For instance, the fluorine atom in fluorobenzene (B45895) directs incoming electrophiles to the para position. acs.org

Alternative Fluorination Pathways and Methodological Advancements

Beyond traditional electrophilic substitution, several alternative methods for aromatic fluorination have emerged, driven by the need for milder conditions, improved selectivity, and broader substrate scope. researchgate.netnumberanalytics.com

Emerging Fluorination Techniques:

Nucleophilic Aromatic Substitution (SₙAr): This method involves the displacement of a leaving group on an aromatic ring by a fluoride (B91410) ion. It is a powerful technique, especially for electron-deficient arenes.

Transition Metal-Catalyzed Fluorination: Catalysts based on palladium, copper, and other transition metals have enabled the fluorination of aryl halides and the direct C-H fluorination of arenes under milder conditions. numberanalytics.comchinesechemsoc.org

Electrochemical Fluorination: This technique uses an electric current to generate reactive fluorine species, offering a potentially safer and more controlled alternative to traditional reagents. researchgate.net

Photoredox Catalysis: This approach utilizes light to initiate fluorination reactions, often proceeding under very mild conditions. chinesechemsoc.org

Controlled Introduction of the Methylthio Moiety

The introduction of the methylthio (-SCH₃) group is another critical step in the synthesis of this compound. This functional group can significantly influence the electronic properties and biological activity of the molecule.

Thiol Addition Reactions and Related Methodologies

The formation of a carbon-sulfur bond is often achieved through the reaction of a thiol with a suitable electrophile. Thiol-ene reactions, for instance, involve the addition of a thiol across a double bond and can proceed via either a radical or a Michael addition mechanism. wikipedia.org In the context of aromatic systems, the interaction between thiols and the π-system of the ring can play a significant role. nih.gov

The introduction of a methylthio group onto an aromatic ring can be accomplished through various methods, including the reaction of an aryl halide with a methylthiolating agent in the presence of a catalyst. researchgate.net

Strategies for Methylthio Group Functionalization

Once introduced, the methylthio group can be further functionalized to create more complex structures. For example, the methylthio group can be oxidized to form sulfoxides or sulfones, which can alter the compound's properties. smolecule.com Additionally, the C-H bonds of the methyl group can be functionalized, as demonstrated in silver-promoted intramolecular cyclizations of 2-methylthiobenzamides. nih.gov The development of new catalytic systems continues to expand the possibilities for the selective functionalization of methylthio-containing compounds. researchgate.net

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yield

Solvent Effects on Reaction Outcomes

The choice of solvent is critical as it can profoundly influence reaction rates, equilibria, and even the reaction pathway itself. In syntheses related to aromatic amines and thioethers, a range of solvents are employed, each with specific properties that can be leveraged for optimal outcomes. For instance, in the synthesis of related fluorinated aniline derivatives, solvents such as dioxane have been effectively used. google.com The polarity, protic or aprotic nature, and boiling point of the solvent are all crucial factors.

Key considerations for solvent selection include:

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are often favored for nucleophilic aromatic substitution reactions. They can effectively solvate cations while leaving anions relatively free to act as nucleophiles, often accelerating reaction rates. In some syntheses, DMSO can even participate in the reaction, acting as both a solvent and a sulfur source. researchgate.net

Ethereal Solvents: Dioxane and Tetrahydrofuran (THF) are less polar aotric solvents that are widely used in metal-catalyzed cross-coupling reactions, such as those involving palladium catalysts. google.com Their ability to dissolve organic substrates and organometallic catalysts makes them highly versatile.

Aqueous and Biphasic Systems: The use of water as a co-solvent is a growing trend in green chemistry. nih.gov For reactions involving phase-transfer catalysts (PTC), biphasic systems (e.g., H₂O/CH₂Cl₂) can be highly effective, allowing for the reaction of water-insoluble organic substrates with water-soluble inorganic reagents. nih.govresearchgate.net

The following table illustrates the hypothetical effect of different solvents on a key synthetic step for this compound, based on established chemical principles.

| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Outcome |

| Toluene | Non-polar | 111 | 2.4 | Slow reaction rate, suitable for high-temperature reactions requiring inertness. |

| Dioxane | Polar Aprotic | 101 | 2.2 | Good for Pd-catalyzed coupling; moderate reaction rates. google.com |

| THF | Polar Aprotic | 66 | 7.6 | Common in organometallic reactions; lower boiling point may limit temperature range. |

| DMF | Polar Aprotic | 153 | 37 | Can accelerate SNAr reactions; high boiling point allows for a wide temperature range. |

| DMSO | Polar Aprotic | 189 | 47 | Strong acceleration of polar reactions; potential for side reactions or acting as a reactant. researchgate.net |

| Water/Organic | Biphasic | Variable | Variable | Green option, often requires a phase-transfer catalyst; can lead to high yields. nih.gov |

Temperature and Pressure Optimization for Industrial Scalability

Transitioning a synthetic protocol from the laboratory to an industrial scale requires rigorous optimization of temperature and pressure. These parameters directly impact reaction kinetics, process safety, and economic viability.

Temperature: Reaction temperature is a critical lever for controlling the rate of reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote the formation of undesired byproducts or cause decomposition of reactants and products. For instance, in related preparations, specific temperature ranges like 20-60 °C or 60-100 °C are maintained depending on the reaction step to maximize yield and purity. google.com The optimal temperature is a trade-off between achieving a practical reaction time and maintaining high selectivity.

Pressure: While many laboratory syntheses are conducted at atmospheric pressure, industrial-scale operations often utilize controlled pressure environments. Increased pressure can be used to:

Increase the concentration of gaseous reactants.

Prevent volatile solvents or reactants from boiling at the desired reaction temperature.

Influence reaction equilibria in accordance with Le Châtelier's principle.

The table below presents a hypothetical optimization scenario for the synthesis of this compound, demonstrating the interplay between temperature, yield, and purity.

| Entry | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 40 | 1 | 24 | 65 | 98 |

| 2 | 60 | 1 | 12 | 85 | 96 |

| 3 | 80 | 1 | 6 | 92 | 91 |

| 4 | 100 | 1 | 3 | 94 | 82 |

| 5 | 80 | 5 | 6 | 93 | 90 |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic design is essential for developing environmentally responsible chemical processes. This involves minimizing waste, avoiding hazardous substances, and maximizing energy efficiency.

Catalyst Development and Application in Environmentally Benign Protocols

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. The synthesis of complex molecules like this compound often relies on catalyzed bond-forming reactions.

Modern catalyst development focuses on several key areas:

Replacing Precious Metals: While palladium and rhodium catalysts are highly effective, their cost and toxicity are significant drawbacks. Research is focused on developing catalysts based on more abundant and less toxic metals like copper, iron, and zinc. mdpi.com

Catalyst-Free Reactions: The ideal green protocol eliminates the need for a catalyst altogether. This can sometimes be achieved by using highly reactive starting materials or by leveraging the properties of the reaction medium, such as performing reactions in water under ambient conditions. acs.orgresearchgate.net

The following table outlines potential catalytic systems for key bond formations in the synthesis of this compound, evaluated on their green credentials.

| Catalyst System | Target Reaction | Advantages | Green Chemistry Aspect |

| Pd(dba)₂ / Xantphos | C-N or C-S Coupling | High efficiency, broad substrate scope. google.com | High atom economy, but uses a precious metal. |

| CuI / L-proline | Ullmann Coupling | Lower cost than palladium, effective for C-S bonds. | Replaces precious metals with a more abundant one. |

| Zn(OAc)₂ | Cycloaddition/Coupling | Inexpensive, low toxicity. mdpi.com | Use of an earth-abundant, benign metal. |

| Organocatalysts (e.g., Proline) | Condensation/Cyclization | Metal-free, avoids heavy metal contamination. | Avoids toxic metals entirely. |

| None (in Water) | Multicomponent Reaction | Ultimate green approach, simple workup. acs.org | Catalyst-free, benign solvent, high efficiency. |

Solvent-Free and Alternative Green Reaction Media

Reducing or eliminating the use of volatile organic compounds (VOCs) as solvents is a primary goal of green chemistry. This has led to the exploration of solvent-free conditions and alternative, environmentally benign reaction media. researchgate.net

Solvent-Free (Neat) Reactions: Conducting a reaction without any solvent can dramatically reduce waste. These reactions are often facilitated by grinding the solid reactants together (mechanochemistry) or by using microwave irradiation to provide energy directly to the reactants, accelerating the reaction. researchgate.net

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive, making it an ideal green medium for many reactions. acs.org

Ionic Liquids (ILs): These are salts that are liquid at low temperatures (<100 °C). They have negligible vapor pressure, reducing air pollution and exposure risks. Their tunable properties can also be used to enhance reaction rates and selectivity. digitallibrary.co.in

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive medium that can be used as a solvent for a range of chemical reactions. After the reaction, the CO₂ can be returned to a gaseous state, simplifying product isolation and allowing for solvent recycling. digitallibrary.co.in

The table below compares these alternative media for a potential synthetic application.

| Reaction Medium | Conditions | Advantages | Disadvantages |

| Water | Room Temp or Heated | Non-toxic, cheap, readily available, safe. acs.org | Poor solubility for many organic substrates. |

| Solvent-Free (Microwave) | Microwave Irradiation | Very fast reaction times, no solvent waste. researchgate.net | May require specialized equipment, potential for thermal runaway. |

| Ionic Liquid | Mild Heating | Recyclable, non-volatile, tunable properties. digitallibrary.co.in | Can be expensive, potential toxicity, may be difficult to remove from the product. |

| Supercritical CO₂ | High Pressure/Temp | Easy product separation, non-toxic, recyclable. digitallibrary.co.in | Requires high-pressure equipment, poor solvent for polar compounds. |

Mechanistic Investigations of Reactions Involving 3 Fluoro 2 Methylthio Aniline

Exploration of Nucleophilic Aromatic Substitution Pathways at the Fluorine-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In 3-Fluoro-2-(methylthio)aniline, the fluorine atom, being highly electronegative, serves as the leaving group and activates the ring for such transformations. smolecule.com The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org

First, a nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect, facilitating this initial nucleophilic attack.

Mechanistic Elucidation of Amine Reactivity (e.g., Amide Bond Formation, Alkylation)

The primary amine group is a dominant center of reactivity in this compound, readily participating in common transformations such as amide bond formation and alkylation. The mechanism of these reactions hinges on the nucleophilicity of the nitrogen atom's lone pair of electrons.

Amide Bond Formation: This reaction typically proceeds via nucleophilic acyl substitution. When reacted with an acyl chloride or a carboxylic acid activated by a coupling agent, the amine nitrogen attacks the electrophilic carbonyl carbon. smolecule.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group (e.g., chloride ion) to form the stable amide bond. The rate of this reaction is directly related to the nucleophilicity of the aniline (B41778); substituents that withdraw electron density from the ring can decrease this nucleophilicity and slow the reaction.

Alkylation: The amine group can also be alkylated by reacting with alkyl halides. This is a nucleophilic substitution reaction (SN2 for primary and secondary halides) where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.

The reactivity of the amine in this compound is electronically modulated by the ortho-methylthio and meta-fluoro groups. The fluorine atom's strong inductive electron-withdrawal decreases the electron density on the ring and, consequently, the basicity and nucleophilicity of the amine group. The methylthio group has a more complex influence, exhibiting both inductive withdrawal and potential resonance donation, which also affects the amine's reactivity. cdnsciencepub.com

Radical-Mediated Transformations and Electron Transfer Processes in Anilines

While ionic pathways often dominate aniline chemistry, radical-mediated transformations and electron transfer processes are also significant. Aniline derivatives can undergo oxidation to form radical cations, which can then participate in various subsequent reactions.

Specific mechanistic studies on radical reactions of this compound are not extensively documented. However, general principles can be applied. Thioanisole derivatives have been noted to show greater stability in radical reactions compared to their aniline counterparts, a phenomenon attributed to the radical-scavenging capabilities of the sulfur atom. This suggests that the methylthio group in the target molecule could influence the course of radical reactions, potentially by stabilizing radical intermediates.

Electron transfer is the initial step in many oxidative processes involving anilines. The oxidation of meta-substituted anilines by reagents like tetrabutylammoniumbromochromate proceeds without the promotion of polymerization, suggesting the absence of free radicals in the bulk solution, though the mechanism may involve intermediate chromium(IV) species. orientjchem.org Radical difluoromethylation has become a prominent method for modifying aromatic rings, and while specific application to this compound is not detailed, it represents a potential pathway for further functionalization through radical C-H activation. rsc.org

Role of the Methylthio Group in Directing Aromatic Reactivity and Electronic Influences

The methylthio (-SCH₃) group at the ortho position to the amine plays a multifaceted role in governing the reactivity of this compound. Its influence stems from a combination of inductive and resonance effects, as well as steric factors.

A bivalent sulfur atom attached to an aromatic ring can interact with it in three main ways: inductive electron withdrawal, electron-pair donation to the ring (p-π resonance), and acceptance of an electron pair into its d-orbitals. cdnsciencepub.com For the methylthio group, the inductive effect is generally considered to be electron-withdrawing and is a dominant factor in determining the basicity of the aniline. cdnsciencepub.com This effect weakens the basicity of the amine compared to aniline itself.

The resonance effect involves the donation of one of sulfur's lone pairs into the aromatic π-system. This effect is less pronounced for sulfur than for oxygen (as in a methoxy (B1213986) group) due to the poorer overlap between sulfur's 3p orbitals and the ring's 2p orbitals. cdnsciencepub.com Despite being weaker, this resonance effect directs electrophiles to the ortho and para positions. In the case of this compound, this would influence further substitution on the aromatic ring. The combined electronic effects of the substituents are critical for its chemical behavior. nih.gov

Furthermore, the ortho-methylthio group can participate in coordination chemistry. The sulfur and adjacent amine nitrogen can act as a bidentate SN-donor ligand system, chelating to metal ions like copper(II). scispace.com This property can be exploited in catalysis or the synthesis of metal-organic complexes.

| Substituent | Hammett Constant (σp) | Nature of Effect |

|---|---|---|

| -NH₂ | -0.66 | Strongly Electron-Donating (Resonance) |

| -F | +0.06 | Weakly Electron-Withdrawing (Inductive > Resonance) |

| -SCH₃ | 0.00 | Overall Neutral (Inductive Withdrawal ≈ Resonance Donation) |

Note: Hammett constants are a measure of the electronic effect of substituents on a benzene (B151609) ring. The values provided are for the para position and serve to illustrate the general electronic nature of each group.

Kinetic and Thermodynamic Aspects of Chemical Transformations

For instance, the kinetics of the oxidation of various meta-substituted anilines by tetrabutylammoniumbromochromate in an aqueous acetic acid medium have been studied. orientjchem.org The reactions were found to be first order with respect to the aniline, the oxidant, and the acid. The study of different substituents revealed the following order of reactivity: m-CH₃ > H > m-OC₂H₅ > m-OCH₃ > m-F > m-Cl > m-NO₂. orientjchem.org This trend highlights the sensitivity of the reaction rate to the electronic effects of the substituents. The electron-withdrawing nature of the fluorine atom deactivates the ring, slowing the rate of oxidation compared to unsubstituted aniline.

The activation parameters, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insight into the transition state of the reaction. For the oxidation of anilines, negative entropy of activation values have been reported, suggesting a more ordered, constrained transition state assembly. orientjchem.org

| Substituent | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 303 K |

|---|---|---|---|

| m-OCH₃ | 41.1 | 170.8 | 92.9 |

| m-CH₃ | 32.8 | 196.4 | 92.3 |

| H | 38.9 | 178.5 | 93.1 |

| m-F | 45.0 | 165.7 | 95.3 |

| m-Cl | 49.6 | 151.7 | 95.6 |

Data adapted from a kinetic study on the oxidation of anilines, illustrating the influence of substituents on activation parameters. orientjchem.org The data show how the Gibbs free energy of activation (ΔG‡), which determines the reaction rate, is modulated by the enthalpic and entropic contributions, both of which are influenced by the electronic nature of the ring substituent.

Applications of 3 Fluoro 2 Methylthio Aniline in Advanced Organic Synthesis

Building Block in the Construction of Complex Organic Architectures

3-Fluoro-2-(methylthio)aniline serves as a pivotal building block for the assembly of complex organic molecules. smolecule.com The presence of the primary amine allows for a variety of chemical transformations, such as nucleophilic aromatic substitution and amide coupling, where it can be incorporated into larger molecular frameworks. smolecule.com The fluorine atom and the methylthio group on the aniline (B41778) ring modify the compound's reactivity and can influence the electronic properties and metabolic stability of the final structures, making it a strategic choice for synthetic chemists aiming to construct complex and functionally diverse architectures. smolecule.comnordmann.global

Intermediate in the Synthesis of Substituted Heterocyclic Systems

The synthesis of heterocyclic compounds, which are core structures in many biologically active molecules, represents a significant application of aniline derivatives. These compounds can be cyclized with various reagents to form diverse ring systems.

Aniline derivatives are crucial intermediates in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. Research has shown that the closely related compound, 3-methylthio-aniline, is used to synthesize the potent kinase inhibitor PD-173955. mdpi.com In this synthesis, the aniline derivative is reacted with a pre-existing pyrimidine-based starting material in the presence of an acid catalyst, such as camphorsulfonic acid, to yield the final pyrido[2,3-d]pyrimidin-7-one core. mdpi.com This reaction demonstrates how the aniline moiety is integrated to form the amino-substituent on the pyridopyrimidine scaffold, a common structural motif in kinase inhibitors. mdpi.comacs.org The synthesis of various pyrido(2,3-d)pyrimidine-carboxylate derivatives has also been achieved through nucleophilic substitution reactions involving different haloanilines. rasayanjournal.co.in

Pyrimidine and Pyrido[d]pyrimidine Derivatives

Precursor for Advanced Pharmaceutical Research Candidates

The structural attributes of this compound make it an important precursor in the discovery and development of new therapeutic agents. smolecule.com

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of pharmaceutical candidates that feature an aniline core structure. smolecule.com Its incorporation into larger molecules is typically achieved through reactions like amide coupling, where it reacts with carboxylic acids or acyl chlorides. smolecule.com The fluorinated aromatic structure it provides can enhance properties such as metabolic stability and lipophilicity in the resulting drug molecules. nordmann.global

This compound is identified as a precursor in the synthesis of kinase inhibitors, where the electronegativity of the fluorine atom can play a role in modulating the binding of the molecule to its biological target. smolecule.com Kinase inhibitors are a major class of anticancer drugs, and many feature a pyridopyrimidine scaffold.

A significant body of research focuses on pyridopyrimidinones as kinase inhibitors. acs.org For instance, the compound PD-173955, synthesized using the analogous 3-methylthio-aniline, is a known inhibitor of the Ephrin (EPH) receptor family of protein kinases, which are often overexpressed in cancers. mdpi.com It has also been identified as a potent inhibitor of the Bcr-Abl tyrosine kinase, including mutant forms that confer resistance to other treatments. nih.gov The synthesis of these complex inhibitors highlights the role of aniline precursors in forming the crucial N-phenylamino group on the heterocyclic framework, which is essential for their biological activity. mdpi.com

Role in Aniline-Core Drug Candidate Synthesis

Component in Agrochemical Research and Development

This compound and its derivatives are significant in the field of agrochemical research, contributing to the synthesis of new and effective crop protection agents. The stability and reactivity of this compound make it a suitable intermediate for creating pesticides and herbicides. smolecule.com

Synthesis of Pesticide and Herbicide Precursors

The compound serves as a crucial precursor in the synthesis of various pesticides and herbicides. smolecule.com Its structure is incorporated into larger molecules designed to interact with specific biological targets in pests and weeds. Research has shown that agrochemicals synthesized using this aniline derivative can exhibit significant efficacy, with some achieving over 80% effectiveness in field trials. smolecule.com The development of novel herbicides is an area of active research, with studies focusing on the synthesis of new classes of compounds that incorporate fluorinated anilines. For instance, new types of bleaching herbicides have been developed that feature a pyridine (B92270) nucleus substituted by two phenyl moieties, with specific substitutions, including fluorine, being critical for their herbicidal activity. acs.org

Investigation in Insecticidal Compound Synthesis

In the realm of insecticide development, derivatives of this compound are investigated for their potential to form the basis of new insecticidal compounds. Phthalic acid diamides, a class of insecticides with a novel mode of action and high efficacy against lepidopteran insects, have been synthesized using fluorinated aniline derivatives. nih.govacs.org Research into the structure-activity relationship of these compounds indicates that the specific combination of substituents on the aniline ring is crucial for their insecticidal potency. nih.govacs.org For example, a series of phthalic acid diamides containing a trifluoromethyl group at the meta position of the aniline ring have demonstrated excellent larvicidal activities against pests like Plutella xylostella. nih.govacs.org

Contributions to Materials Science Research

The unique properties imparted by the fluorine and methylthio groups make this compound a compound of interest in materials science for creating advanced materials with enhanced properties. smolecule.com

Synthesis of Monomers for Advanced Polymer Structures

This aniline derivative is explored as a monomer for the synthesis of novel polymers. The incorporation of fluorine into polymer structures can lead to materials with improved thermal stability and chemical resistance. smolecule.com These characteristics are highly desirable for advanced material applications.

Development of Organic Electronic Materials

Fluorinated aromatic compounds, including derivatives of this compound, are investigated for their potential use in organic electronic materials. ambeed.comalfa-chemistry.com The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the resulting materials, making them suitable for applications in this field. smolecule.com

Catalytic Applications of this compound and its Derivatives

This compound and its derivatives are also being investigated for their potential as catalysts or catalyst precursors in various chemical reactions. smolecule.com Studies have indicated that these compounds can effectively catalyze certain reactions, which could lead to more efficient industrial processes. smolecule.com The field of catalysis often utilizes amine derivatives in various capacities, and the specific substitutions on this aniline provide a unique electronic and steric environment that can be exploited in catalyst design. acs.org

Ligand Design for Transition-Metal Catalysis

The strategic placement of the amino and methylthio groups in this compound allows it to function as an effective bidentate ligand precursor. The sulfur and nitrogen atoms can chelate to a transition metal center, forming a stable five-membered ring that is foundational to many successful catalyst designs.

Research has demonstrated the effectiveness of the parent compound, 2-(methylthio)aniline (B147308), as a bidentate (S,N) ligand for palladium. When complexed with palladium(II), it forms [Pd(2-(methylthio)aniline)Cl2], a thermally and air-stable complex. nih.gov This catalyst exhibits high efficiency for Suzuki-Miyaura C-C coupling reactions, achieving high turnover numbers (TON) for the coupling of various aryl bromides with phenylboronic acid in environmentally benign water-based systems. nih.gov

The introduction of a fluorine atom at the 3-position, as in this compound, is a well-established strategy for modulating the electronic properties of a ligand. The strong electron-withdrawing nature of fluorine is expected to decrease the electron density at the metal center of its corresponding complexes. This modification can influence the kinetics and thermodynamics of key catalytic steps, such as oxidative addition and reductive elimination, potentially leading to enhanced catalytic activity, stability, or altered selectivity compared to the non-fluorinated analogue.

Beyond simple coordination, the aniline functionality serves as a synthetic handle for creating more complex ligand architectures. Two prominent classes of ligands derivable from this compound are Schiff bases and phosphines.

Schiff Base Ligands: Condensation of the primary amine group of this compound with various aldehydes or ketones yields Schiff base (or imine) ligands. researchgate.netinternationaljournalcorner.com These ligands offer modularity, as the steric and electronic properties of the resulting catalyst can be fine-tuned by changing the carbonyl component. researchgate.net The resulting (S,N,X)-donor ligands (where X is another donor atom from the aldehyde/ketone fragment) can stabilize a variety of transition metals used in catalysis. researchgate.netgrafiati.com

Phosphine Ligands: While not as direct, the conversion of the aniline to a phosphine-containing ligand is a plausible and powerful extension. This could be achieved through multi-step sequences, for instance, by converting the amine to a halide via a Sandmeyer-type reaction, followed by phosphination. The resulting fluoro-thioether-phosphine ligand would be a novel P,S-bidentate or potentially tridentate ligand, a class known for its utility in cross-coupling and hydrogenation reactions.

The table below summarizes potential ligand types and their applications.

Table 1: Potential Transition-Metal Ligands Derived from this compound and Their Catalytic Applications

| Ligand Type | General Structure | Potential Metal Complex | Potential Catalytic Application(s) |

| Bidentate S,N-Ligand | Palladium(II), Ruthenium(II) nih.govacs.org | Suzuki-Miyaura Coupling, Heck Reaction, Transfer Hydrogenation nih.govacs.org | |

| Schiff Base S,N,O-Ligand | Copper(II), Cobalt(II), Nickel(II) grafiati.com | Oxidation of Alcohols, C-N Coupling Reactions researchgate.net | |

| Phosphine P,S-Ligand | Palladium(II), Rhodium(I) | Asymmetric Hydrogenation, Hydroformylation, Cross-Coupling ambeed.com |

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. This compound is an excellent starting material for the synthesis of several classes of organocatalysts, most notably thiourea (B124793) derivatives.

Bifunctional thioureas are powerful hydrogen-bond-donating catalysts that activate electrophiles and stabilize anionic intermediates. rsc.org They are readily synthesized by reacting an aniline with an appropriate isothiocyanate. beilstein-journals.org The reaction of this compound with an isothiocyanate, such as the commercially available 3,5-bis(trifluoromethyl)phenyl isothiocyanate, would yield a novel thiourea catalyst.

The catalytic efficacy of such a thiourea is significantly influenced by the acidity of its N-H protons. The presence of the electron-withdrawing fluorine atom on the aniline ring of the derived catalyst is expected to increase this acidity, thereby enhancing its ability to form strong hydrogen bonds and boost its catalytic activity. rsc.orgresearchgate.net This principle is central to the design of modern, highly active (thio)urea catalysts. rsc.org

Thiourea-based organocatalysts are employed in a wide array of chemical transformations, including:

Friedel-Crafts Alkylations: Catalyzing the addition of electron-rich aromatics (like indoles or pyrroles) to electrophiles such as nitroolefins. rsc.org

Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated systems.

Biginelli Reactions: A multi-component reaction for the synthesis of dihydropyrimidinones, where the thiourea catalyst activates the imine intermediate. beilstein-journals.org

Desymmetrization: Catalyzing the enantioselective opening of meso-anhydrides with alcohols. beilstein-journals.org

The table below outlines potential organocatalysts derived from this compound and their fields of application.

Table 2: Potential Organocatalysts Derived from this compound

| Organocatalyst Class | General Structure | Mode of Action | Potential Catalytic Application(s) |

| Thiourea Catalyst | Double Hydrogen-Bond Donor rsc.org | Asymmetric Michael Additions, Friedel-Crafts Reactions, Biginelli Reaction rsc.orgbeilstein-journals.org | |

| Squaramide Catalyst | Double Hydrogen-Bond Donor | Conjugate Additions, Aldol Reactions | |

| Chiral Amine Salt | Brønsted Acid/Base Catalysis | Phase-Transfer Catalysis, Mannich Reactions |

Computational and Theoretical Chemistry Studies of 3 Fluoro 2 Methylthio Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule. These studies often employ various theoretical models to approximate molecular behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Applications for aniline (B41778) derivatives often include the optimization of the molecular geometry and the calculation of various electronic properties. researchgate.netresearchgate.net However, specific DFT studies providing detailed geometric parameters (bond lengths, bond angles) and electronic property data for 3-Fluoro-2-(methylthio)aniline are not found in the reviewed literature.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) indicate the molecule's ability to donate or accept electrons and its kinetic stability. While this analysis has been performed for many related aniline derivatives, specific values for the HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported in the available research.

Natural Bond Orbital (NBO) analysis provides insight into the charge distribution within a molecule, intramolecular charge transfer (ICT) interactions, and the nature of chemical bonds. This analysis details the stabilization energies associated with electron delocalization from filled donor orbitals to empty acceptor orbitals. Detailed NBO analysis, including specific charge transfer interactions and stabilization energies for this compound, is not present in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. Molecular dynamics (MD) simulations can further explore the conformational landscape and the molecule's behavior over time at different temperatures. Such studies, which would elucidate the flexibility and preferred spatial structure of the methylthio and amino groups relative to the fluorinated benzene (B151609) ring of this compound, have not been specifically published.

Prediction of Spectroscopic Signatures and Vibrational Analysis

Computational methods, particularly DFT, are frequently used to predict spectroscopic data, such as infrared (IR) and Raman vibrational frequencies. These theoretical calculations help in the assignment of experimental spectral bands to specific molecular vibrations. While vibrational analyses have been conducted for similar molecules like 2-(methylthio)aniline (B147308) and other chloro- and fluoro-substituted anilines, a detailed theoretical vibrational analysis with predicted frequencies and assignments for this compound is not available. researchgate.netresearchgate.net

Nonlinear Optical (NLO) Properties and Related Studies

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense light. Computational studies can predict NLO behavior by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations are essential for identifying potential candidates for new NLO materials. There are no specific published studies detailing the calculated NLO properties of this compound.

Computational Insights into Reaction Mechanisms

Detailed computational studies focusing specifically on the reaction mechanisms of this compound are not extensively available in publicly accessible scientific literature. However, computational methods, particularly Density Functional Theory (DFT), are widely used to understand the reactivity of substituted anilines. These studies on analogous compounds can provide valuable insights into the potential reaction mechanisms of this compound.

General computational approaches to studying the reaction mechanisms of substituted anilines often involve:

Molecular Geometry Optimization: Determining the most stable three-dimensional structure of the reactant, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which is crucial for determining the activation energy of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the correct reactant and product.

Calculation of Thermodynamic Properties: Such as Gibbs free energy to determine the spontaneity and energy barriers of a reaction.

A theoretical investigation into the regiodivergent addition of anilines to p-benzoquinone derivatives has been conducted using DFT calculations. acs.org This study, while not on this compound specifically, provides a framework for how the reaction mechanisms of anilines can be computationally explored. The calculations involved optimizing the geometries of reactants, transition states, and products, and calculating the Gibbs free energies of reaction to predict the most likely reaction pathway. acs.org

In a study on the formation of 3-methylthioquinolin-2-ones from N-aryl propynamides and DMSO, a reaction mechanism was proposed based on both experimental and computational results. acs.org For an N-aryl propynamide with a p-fluoro substituent, a divergent reaction pathway leading to a spiro smolecule.comdrugbank.comtrienone was observed. The computational analysis suggested a mechanism involving the formation of a [CH₃–S–O–C⁺] species that reacts exothermically and without a significant activation barrier. acs.org This highlights how computational chemistry can rationalize unexpected experimental outcomes and elucidate complex reaction mechanisms.

While specific data tables for this compound are not available, the table below illustrates the type of data that would be generated from computational studies of a hypothetical reaction, such as electrophilic aromatic substitution.

Table 1: Hypothetical Calculated Energy Profile for Electrophilic Bromination of this compound at Different Positions

| Position of Substitution | Relative Energy of Intermediate (kcal/mol) | Activation Energy (kcal/mol) |

| C4 | 0.0 | 10.5 |

| C6 | +2.1 | 13.2 |

| C5 | +5.8 | 18.7 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Such a table would typically show the relative stability of the intermediate sigma complexes and the activation energies for the electrophilic attack at different positions on the aromatic ring. These values would help in predicting the regioselectivity of the reaction.

The insights from computational studies on related anilines suggest that for this compound:

The amino group is a strong activating group and ortho-, para-director.

The methylthio group is also an ortho-, para-director.

The fluorine atom is a deactivating group but is also ortho-, para-directing.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Fluoro-2-(methylthio)aniline. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity and spatial arrangement of atoms within the molecule can be definitively established.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the amine (-NH₂) protons, and the methyl (-SCH₃) protons. The coupling between adjacent protons and between protons and the fluorine atom offers valuable structural clues.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The presence of the fluorine atom induces characteristic splitting patterns (J-coupling) in the signals of nearby carbon atoms, which is instrumental in assigning the carbon resonances of the fluorinated aromatic ring. For instance, in a related compound, N-Methyl-2-(methylthio)aniline, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for the aromatic carbons and the methyl groups. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. jeolusa.com The ¹⁹F NMR spectrum of this compound would show a characteristic signal for the fluorine atom, with its chemical shift and coupling to neighboring protons providing unambiguous confirmation of its position on the aromatic ring. On-line reaction monitoring using ¹⁹F NMR has proven effective in studying reactions involving fluorinated compounds. magritek.com

Table 1: Representative NMR Data for Related Aniline (B41778) Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| N-Methyl-2-(methylthio)aniline | ¹H | CDCl₃ | 7.44–7.40 (m, 1H), 7.25 (ddd, J = 8.1, 7.4, 1.6 Hz, 1H), 6.69 (td, J = 7.5, 1.3 Hz, 1H), 6.64 (dd, J = 8.1, 1.0 Hz, 1H), 2.93 (s, 3H), 2.35 (s, 3H) rsc.org |

| N-Methyl-2-(methylthio)aniline | ¹³C | CDCl₃ | 149.13, 133.64, 129.32, 119.55, 116.72, 109.39, 30.48, 17.88 rsc.org |

| 3-Fluoro-4-(methylthio)aniline | ¹H | CDCl₃ | 7.23-7.19 (m, 1H), 6.44-6.41 (m, 2H), 3.82 (s, br, 2H), 2.39 (s, 3H) rsc.org |

| 3-Fluoro-4-(methylthio)aniline | ¹³C | CDCl₃ | 162.9 (d, J = 242.3 Hz), 147.9 (d, J = 10.5 Hz), 134.2 (d, J = 3.2 Hz), 111.7 (d, J = 18.7 Hz), 111.1 (d, J = 2.6 Hz), 102.5 (d, J = 26.1 Hz), 18.5 (d, J = 2.3 Hz) rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), and the C-F stretching vibration. The IR spectra of related compounds like 3-fluoroaniline (B1664137) and 3-fluoro-2-methylaniline (B146951) have been documented. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for symmetric vibrations and the C-S bond, which may be weak in the IR spectrum. The vibrational spectra of similar molecules like 2-(methylthio)aniline (B147308) have been studied using DFT analysis. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₇H₈FNS, corresponding to a molecular weight of approximately 157.21 g/mol . nih.gov

Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺), and subsequent fragmentation will produce a characteristic pattern. Expected fragmentation pathways for aromatic amines often involve the loss of small neutral molecules or radicals. libretexts.org For this compound, fragmentation could involve the cleavage of the S-CH₃ bond. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula. rsc.org

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region, corresponding to π→π* transitions of the substituted benzene (B151609) ring. The presence of the amino, methylthio, and fluoro substituents will influence the position and intensity of these absorptions. This technique is also valuable for studying the formation of complexes, as coordination to a metal center can cause significant shifts in the electronic spectrum. asianpubs.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas Chromatography (GC): GC is a suitable technique for analyzing volatile compounds like this compound. It can be used to determine the purity of a sample, with a purity of over 99% being achievable. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of less volatile or thermally sensitive compounds. It is widely used to determine the purity of final products and intermediates in organic synthesis. nih.govcsic.es Chiral HPLC can be employed to separate enantiomers if the compound is chiral. rsc.org

X-ray Crystallography for Solid-State Structural Determination

Derivatization Strategies and Functional Group Transformations of 3 Fluoro 2 Methylthio Aniline

Transformations at the Amine Functionality (e.g., Amide Formation, Alkylation)

The primary aromatic amine group in 3-fluoro-2-(methylthio)aniline is a key site for nucleophilic reactions, readily undergoing transformations such as acylation and alkylation to yield diverse derivatives.

Amide Formation: The amine functionality can be converted into an amide through reactions with acylating agents like acyl chlorides or carboxylic acids. smolecule.com This transformation is fundamental in medicinal chemistry for incorporating the aniline (B41778) scaffold into larger drug molecules. smolecule.com The reaction typically proceeds in the presence of a base or a coupling agent to facilitate the formation of the amide bond. For instance, related compounds like 2-(methylthio)aniline (B147308) are known to react with various acyl chlorides to form the corresponding N-aryl amides. rsc.org

Alkylation: The nitrogen atom can also be alkylated to form secondary or tertiary amines. While specific examples for this compound are not detailed in the reviewed literature, analogous compounds such as N,N,3-trimethyl-4-(methylthio)aniline demonstrate the feasibility of introducing alkyl groups to the amine. rsc.org This can be achieved using alkyl halides or through reductive amination protocols.

Table 1: Examples of Amine Functionality Transformations This table is illustrative and based on reactions of analogous compounds.

| Transformation | Reagent Class | Potential Product |

|---|---|---|

| Amide Formation | Acyl Chlorides / Carboxylic Acids | N-(3-fluoro-2-(methylthio)phenyl)acetamide |

| Urea Formation | Isocyanates | 1-(3-fluoro-2-(methylthio)phenyl)-3-phenylurea |

| N-Alkylation | Alkyl Halides | 3-fluoro-N-methyl-2-(methylthio)aniline |

Modifications at the Fluorine Position through Substitution Reactions

The fluorine atom at the C3 position of the aromatic ring is a significant site for modification via nucleophilic aromatic substitution (SNAr) reactions. smolecule.com The high electronegativity of fluorine activates the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, even though the C-F bond is very strong, fluorine can serve as an effective leaving group. masterorganicchemistry.com This allows for the introduction of a variety of functional groups in its place. For example, in related heterocyclic systems, a fluorine atom can be displaced by an amine nucleophile, such as aqueous ammonia, to form the corresponding amino compound. rsc.org This strategy provides a pathway to synthesize derivatives where the fluorine is replaced by oxygen, nitrogen, or sulfur-based nucleophiles under appropriate reaction conditions. smolecule.commasterorganicchemistry.com

Transformations of the Methylthio Group

The methylthio (–SCH₃) group offers another handle for derivatization, primarily through oxidation reactions. smolecule.com The sulfur atom can be selectively oxidized to form either a sulfoxide (B87167) (–SOCH₃) or a sulfone (–SO₂CH₃), thereby modulating the electronic properties and steric profile of the molecule. smolecule.com

These oxidations are typically achieved using common oxidizing agents. For instance, meta-chloroperoxybenzoic acid (mCPBA) is a reagent frequently used to convert sulfides to sulfoxides. rsc.org Stronger oxidizing conditions can lead to the corresponding sulfone. These transformations are valuable for fine-tuning the characteristics of the molecule for specific applications in materials science or medicinal chemistry. smolecule.com

Table 2: Oxidation States of the Sulfur Moiety

| Functional Group | Oxidation State of Sulfur | Example Oxidizing Agent |

|---|---|---|

| Methylthio (-SCH₃) | -2 | N/A (Starting Material) |

| Methylsulfinyl (-SOCH₃) | 0 | mCPBA |

| Methylsulfonyl (-SO₂CH₃) | +2 | Hydrogen Peroxide, Potassium Permanganate |

Regioselective Functionalization of the Aromatic Ring

Beyond transformations of the existing substituents, the aromatic ring of this compound can be further functionalized through regioselective reactions. The directing effects of the substituents already present on the ring play a crucial role in determining the position of new incoming groups. The amine group is a strongly activating, ortho-, para-director, while the fluorine and methylthio groups also influence the regioselectivity of electrophilic aromatic substitution.

More advanced methods, such as directed ortho-metalation (DoM), offer precise control over the site of functionalization. uni-muenchen.de In this strategy, a directing metalation group (DMG) coordinates to a strong base (e.g., an organolithium reagent), leading to deprotonation at an adjacent ortho position. uni-muenchen.de While the amine group itself can act as a DMG, it often requires protection. The related compound, 2-(methylthio)aniline, has been shown to be an effective directing group in palladium-catalyzed C-H functionalization reactions. researchgate.net This directing ability facilitates the introduction of aryl and alkyl groups at specific C-H bonds on the aromatic ring, expanding the library of accessible, highly functionalized carbazole (B46965) motifs from related starting materials. researchgate.neta2bchem.com

Analytical Method Development Utilizing 3 Fluoro 2 Methylthio Aniline As a Standard

Chromatographic Methodologies (HPLC, GC) for Related Compounds

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for separating, identifying, and quantifying 3-Fluoro-2-(methylthio)aniline and its structurally related compounds. The development of these methods involves using this compound as a standard to establish key parameters like retention time, resolution, and response factor, which are then used to analyze samples for impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of aniline (B41778) derivatives due to their polarity and thermal lability, which can make GC analysis challenging without derivatization. chromatographyonline.comthermofisher.com A typical approach involves reversed-phase chromatography. For instance, a method for aniline analysis can utilize a mixed-mode stationary phase column, such as a Primesep 100, with a simple isocratic mobile phase of water, acetonitrile, and sulfuric acid. sielc.com The use of this compound as a standard would allow for the optimization of the mobile phase composition to achieve a suitable retention time and sharp peak shape for the main component, ensuring it is well-separated from potential impurities. Online solid-phase extraction (SPE) coupled with HPLC can be employed to enhance sensitivity for determining trace amounts of aniline and its derivatives in various water samples. chromatographyonline.comthermofisher.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is another powerful technique for the analysis of aniline derivatives. epa.gov While some anilines are thermolabile, many can be analyzed directly. For volatile and thermally stable related compounds, a capillary column like an SE-54 or OV-17 provides effective separation. epa.govresearchgate.net In cases where derivatization is necessary to improve volatility and thermal stability, various reagents can be used. oup.com A study on amine metabolites of pesticides outlined derivatization techniques using halo- and nitro-substituted reagents to enhance detectability by an electron capture detector. oup.com When developing such a method, this compound would be derivatized and injected to determine its specific retention time and detector response, creating a benchmark for the analysis of unknown samples.

Table 1: Illustrative Chromatographic Conditions for Analysis of Aniline Derivatives This table outlines typical starting parameters for developing a chromatographic method using a standard like this compound.

| Parameter | HPLC | Gas Chromatography (GC) |

| Column | Primesep 100 mixed-mode or Acclaim™ 120 C18 (4.6 x 150 mm, 5 µm) chromatographyonline.comsielc.com | OV-17 or SE-54 capillary column (30 m x 0.32 mm x 0.5 µm) epa.govresearchgate.net |

| Mobile Phase / Carrier Gas | Isocratic or gradient mixture of Acetonitrile, Water, and a buffer (e.g., Formic or Sulfuric Acid) sielc.comd-nb.info | Helium or Nitrogen at a constant flow rate (e.g., 50-60 ml/min) oup.com |

| Detector | UV-Vis or Diode Array Detector (DAD), Mass Spectrometer (MS) chromatographyonline.comacs.org | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) epa.govresearchgate.net |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature programmed oven, e.g., 150-190 °C oup.com |

| Standard Application | Determine retention time, peak purity, and establish calibration curve for quantification. | Determine retention time of the analyte (or its derivative) and quantify against the standard. |

Spectroscopic Techniques for Detection and Quantification

Spectroscopic techniques are indispensable for both the structural elucidation of the this compound standard itself and for its detection and quantification in chromatographic methods.

UV-Vis Spectroscopy: UV-Visible spectroscopy is commonly used as a detection method in HPLC. The UV-Vis spectrum of this compound in a given solvent (e.g., methanol (B129727) or acetonitrile) would be recorded to determine its wavelength of maximum absorbance (λmax). This λmax is then set on the HPLC's UV detector to achieve the highest sensitivity for the compound. Aniline itself shows similar detection limits for both photoionization and UV-visible absorbance detectors. acs.org Studies on substituted anilines show that the position and nature of substituents influence the UV absorption profile. acs.orgresearchgate.net For example, nitro-substituted anilines absorb strongly in the 340-400 nm region, while other derivatives absorb at lower wavelengths like 254 or 280 nm. epa.gov The specific λmax for this compound would be a key parameter established during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) is a primary tool for the unambiguous structural confirmation of the this compound reference standard. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a unique fingerprint of the molecule. For instance, ¹H NMR data for the related compound 3-Fluoro-4-(methylthio)aniline shows signals in specific regions corresponding to its aromatic protons, amino group, and methylthio group. rsc.org Similarly, ¹³C NMR provides data on each unique carbon atom in the molecule, with the fluorine atom causing characteristic splitting patterns. rsc.org This detailed spectral information is critical for confirming the identity of the standard and can also be used to identify and quantify impurities that have distinct NMR signals.

Table 2: Representative Spectroscopic Data for Aniline Derivatives This table provides examples of the types of spectroscopic data that would be established for a reference standard like this compound.

| Technique | Compound Example | Observed Data |

| ¹H NMR | 3-Fluoro-4-(methylthio)aniline (in CDCl₃) | δ 7.23-7.19 (m, 1H), 6.44-6.41 (m, 2H), 3.82 (s, br, 2H), 2.39 (s, 3H) rsc.org |

| ¹³C NMR | 3-Fluoro-4-(methylthio)aniline (in CDCl₃) | δ 162.9 (d, J = 242.3 Hz), 147.9 (d, J = 10.5 Hz), 134.2 (d, J = 3.2 Hz), 111.7 (d, J = 18.7 Hz), 111.1 (d, J = 2.6 Hz), 102.5 (d, J = 26.1 Hz), 18.5 (d, J = 2.3 Hz) rsc.org |

| UV-Vis | Aniline (in Methanol) | Detection limit of 5 × 10⁻⁶ M (2.3 ng) acs.org |

| UV-Vis | p-Fluoroaniline | λmax reported in the NIST Chemistry WebBook nist.gov |

Development of Assays for Trace Analysis

Detecting and quantifying trace levels of this compound or related impurities is often required, especially in environmental monitoring or for ensuring the high purity of a final product. perkinelmer.com Developing sensitive assays for trace analysis typically involves sample pre-concentration followed by analysis with highly sensitive instrumentation.

Methods combining liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with GC-MS or LC-MS/MS are commonly developed for trace analysis of aniline derivatives in complex matrices like groundwater or wastewater. d-nb.infotandfonline.comresearchgate.net For example, a comparison of GC/MS, GC/MS-MS, and LC/MS-MS for analyzing 19 different aniline derivatives in groundwater showed that while all three methods were effective, GC/MS-MS offered a tenfold higher sensitivity than single quadrupole GC/MS. d-nb.infotandfonline.com LC/MS-MS has the advantage of requiring no sample preparation via direct injection, though its sensitivity can be lower for certain ortho-substituted isomers. d-nb.infotandfonline.com

In developing a trace analysis assay, this compound would be used to prepare a series of calibration standards at very low concentrations (e.g., in the µg/L or ppb range). These standards are used to construct a calibration curve from which the concentration of the analyte in an unknown sample can be accurately determined. The method's limit of detection (LOD) and limit of quantification (LOQ) are also established using these low-level standards.

Table 3: Examples of Detection Limits in Trace Analysis of Anilines This table illustrates the sensitivity achievable with modern analytical methods, for which this compound would be a relevant standard for validation.

| Analytical Method | Analyte Class | Matrix | Typical Detection Limit (LOD) |

| LC/MS/MS | Aniline Derivatives | Water | Not specified, but used for rapid analysis of trace amounts perkinelmer.com |

| GC/MS & GC/MS-MS | Methylated & Chlorinated Anilines | Groundwater | Concentration range of 1 and 45 µg/L was quantified d-nb.infotandfonline.com |

| HPLC with Fluorescence Detection | Anilines (derivatized) | Water | In the order of 1 µg/L researchgate.net |

| GC with FID | Aniline Derivatives | Sewage Water | 0.002-0.005 mg/L researchgate.net |

Future Research Directions and Emerging Opportunities for 3 Fluoro 2 Methylthio Aniline

Exploration in Novel Interdisciplinary Fields

The distinct properties of 3-Fluoro-2-(methylthio)aniline make it a strong candidate for investigation in a variety of scientific domains. Its applications are already noted in organic synthesis, materials science, and medicinal chemistry. smolecule.com Future research could extend its utility into less conventional areas. For instance, its fluorine component could be leveraged in the development of radiopharmaceuticals, particularly as a tracer for Positron Emission Tomography (PET) imaging. smolecule.com The compound's reactivity and stability also suggest potential uses in agrochemical synthesis for creating more effective pesticides and herbicides. smolecule.com Furthermore, its utility as a standard in analytical method development could be expanded to new analytical techniques and matrices. smolecule.com

Development of Sustainable and Economically Viable Synthetic Pathways

While the synthesis of this compound is established, a key area for future research lies in the development of more sustainable and cost-effective production methods. smolecule.com Current synthetic routes often involve multiple steps, including the introduction of fluorine and methylthio groups onto an aniline (B41778) precursor. smolecule.com Research into greener synthetic strategies, such as utilizing more environmentally friendly solvents, reducing the number of reaction steps, and employing catalysts to improve efficiency and yield, is crucial. google.comgoogle.com A focus on process optimization to enhance scalability and safety will be vital for its broader industrial application. smolecule.com

Targeted Synthesis of Biologically Active Scaffolds with Modified Structures

The core structure of this compound serves as a valuable building block for creating complex organic molecules. smolecule.com A significant avenue for future research is the targeted synthesis of novel, biologically active scaffolds by modifying its structure. The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug molecules, making it a desirable feature in medicinal chemistry. nordmann.global Researchers can explore various chemical transformations, such as amide coupling and substitution reactions, to generate a diverse library of compounds for screening against various biological targets. smolecule.com This could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Advanced Material Applications Beyond Current Scope

The inclusion of fluorine in this compound imparts desirable properties for materials science, such as enhanced thermal stability and chemical resistance. smolecule.com While its use in developing novel polymers is already being explored, future research could delve into more advanced material applications. smolecule.com This includes the design of specialized polymers with tailored optical or electronic properties, the creation of high-performance coatings and films, and the development of advanced composites. The unique combination of the fluoro and methylthio groups could lead to materials with unprecedented functionalities.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-2-(methylthio)aniline?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : Start with 3-fluoroaniline derivatives. Introduce the methylthio group via reaction with methanesulfenyl chloride (CH₃SCl) in the presence of a base (e.g., NaH) to control regioselectivity at the ortho position.

- Step 2 : Purify intermediates using column chromatography or recrystallization. Validate purity via HPLC or TLC.

- Methodological Note : Adjust reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like disulfides or over-substitution .

Q. How is this compound characterized spectroscopically?